3-Chloro-6-iodo-4-methoxy-1H-indazole
Description
Properties
IUPAC Name |
3-chloro-6-iodo-4-methoxy-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2O/c1-13-6-3-4(10)2-5-7(6)8(9)12-11-5/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXMLDSZBNTZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=NNC(=C12)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodo-4-methoxy-1H-indazole can be achieved through several methods. One common approach involves the cyclization of o-haloaryl hydrazones. For instance, the reaction of 2-chloro-5-iodo-4-methoxybenzaldehyde with hydrazine hydrate under acidic conditions can lead to the formation of the desired indazole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-iodo-4-methoxy-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogens allows for coupling reactions, such as Suzuki or Heck coupling, to introduce new substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can introduce aryl or alkyl groups .
Scientific Research Applications
3-Chloro-6-iodo-4-methoxy-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Agricultural Chemistry: Potential use as a pesticide or herbicide due to its bioactive nature.
Mechanism of Action
The mechanism of action of 3-Chloro-6-iodo-4-methoxy-1H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Differences :
| Property | This compound | Compound 8 (Indole Derivative) |
|---|---|---|
| Core Structure | Indazole | Indole |
| Substituents | 3-Cl, 6-I, 4-OCH3 | 6-Cl, 3-(imidazol-5-yl) |
| Molecular Weight* | ~309.5 g/mol | ~501.7 g/mol |
| Halogen Positions | 3 (Cl), 6 (I) | 6 (Cl), benzyl-I at position 4 |
*Molecular weights estimated based on substituent masses.
Substituent Effects on Physicochemical Properties
- Halogen Influence : Iodine’s large atomic radius and polarizability enhance molecular weight and van der Waals interactions compared to chloro/bromo analogues. For instance, Compound 10 (6-Bromo-1H-indole derivative) has a lower molecular weight (~460.2 g/mol) than iodine-containing analogues .
- Methoxy vs.
Spectral Characterization
- NMR Trends : The target compound’s ¹H NMR would show deshielded aromatic protons near electron-withdrawing halogens. For example, Compound 8 exhibits a singlet at δ 8.25 ppm for the imidazole proton, while methoxy groups (e.g., in Compound 11) resonate near δ 3.8 ppm .
- IR Spectroscopy : Halogen and methoxy groups influence absorption bands. Compound 9 shows C-Br stretches at ~560 cm⁻¹, whereas methoxy groups typically absorb near 1250–1050 cm⁻¹ (C-O stretch) .
Physical Properties and Stability
- Melting Points : Indazole derivatives generally exhibit high thermal stability. While the target compound’s melting point is unspecified, analogues like Compound 8 (>200°C) and Compound 11 (159–160°C) suggest that halogenation increases melting points .
- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., methanol, DMSO), whereas iodinated benzyl groups (Compound 8) may reduce aqueous solubility.
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-6-iodo-4-methoxy-1H-indazole, considering yield and purity?
The synthesis typically involves halogenation and functionalization of the indazole core. A validated approach includes:
- Iodination : Reacting 6-chloro-4-methoxy-1H-indazole with iodine in the presence of a base (e.g., potassium carbonate) to introduce iodine at the 3-position .
- Precursor selection : Starting with 3-aminoindazole derivatives and using trifluoroacetylating agents for methoxy group stabilization .
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol) to isolate the product. Reported yields range from 50–75%, depending on reaction conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromatic proton environments. The methoxy group typically resonates at ~3.9 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected: 308.96 g/mol) and isotopic patterns from iodine .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C–I stretch at ~500 cm) .
Q. How does the reactivity of the chloro and iodo substituents influence further functionalization?
- Chloro group : Undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, alkoxides) under basic conditions .
- Iodo group : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts for biaryl synthesis .
- Methoxy group : Electron-donating nature directs electrophilic substitution to the 5- or 7-position of the indazole ring .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of halogenated indazoles?
Discrepancies may arise from:
- Structural analogs : Subtle differences in substituent positions (e.g., 3-iodo vs. 5-iodo isomers) drastically alter target binding .
- Assay conditions : Variations in cell lines, concentrations, or solvent systems (e.g., DMSO vs. ethanol) affect activity readings .
- Methodology : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) and validate with structural analogs (e.g., 5-chloro-3-iodo-1H-indazole) to isolate mechanism-specific effects .
Q. How can density functional theory (DFT) be applied to study the electronic effects of substituents in this compound?
DFT calculations (e.g., B3LYP/6-31G*) predict:
- Electrostatic potential maps : Highlight nucleophilic/electrophilic regions influenced by the methoxy and iodo groups .
- Frontier molecular orbitals (FMOs) : Assess reactivity via HOMO-LUMO gaps; electron-withdrawing groups (e.g., Cl, I) lower LUMO energy, enhancing electrophilicity .
- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, critical for reaction pathway optimization .
Q. What experimental designs optimize the compound’s stability under varying pH and temperature?
- pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C) with HPLC monitoring. Methoxy groups degrade under strong acidic conditions, requiring buffered solutions (pH 6–8) .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>200°C typical for indazoles) .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photo-degradation products .
Q. How do structural modifications at the 4-methoxy position affect pharmacokinetic properties?
- Lipophilicity : Replace methoxy with bulkier groups (e.g., ethoxy) to enhance membrane permeability (logP increases by ~0.5 units) .
- Metabolic stability : Microsomal assays (e.g., liver S9 fractions) show demethylation of methoxy groups; fluorinated analogs (e.g., CF) resist oxidation .
- Solubility : Introduce polar substituents (e.g., hydroxyl) at the 4-position to improve aqueous solubility for in vivo studies .
Methodological Notes
- Synthesis : Prioritize regioselective halogenation protocols to avoid positional isomer byproducts .
- Characterization : Combine XRD (for crystalline samples) with NMR/MS for unambiguous structural confirmation .
- Computational Tools : Use Gaussian or ORCA packages for DFT, referencing Becke’s exchange-correlation functionals for accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
